![molecular formula C15H11BrCl2N2O2 B5753599 N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as BDA-410, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is a small molecule inhibitor that targets the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in regulating cell proliferation, survival, and apoptosis, and its dysregulation has been linked to the development and progression of cancer. N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity, induces cell cycle arrest and apoptosis, and suppresses the migration and invasion of cancer cells. In vivo studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits tumor growth and metastasis, reduces angiogenesis, and enhances the efficacy of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. For example, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in different types of cancer.
Orientations Futures
There are several future directions for the development of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as a cancer therapy. One area of research is the identification of biomarkers that can predict the response to N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide treatment in different types of cancer. Another area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. Additionally, further studies are needed to investigate the potential of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in combination with other therapies, such as chemotherapy and immunotherapy.
Méthodes De Synthèse
The synthesis of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide involves several steps, including the reaction of 3-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide.
Applications De Recherche Scientifique
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide suppresses tumor growth and metastasis in mouse models of breast cancer and lung cancer.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFNTNWRZYKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.